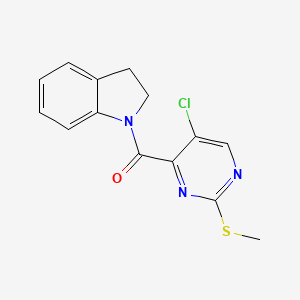

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone

Description

Historical Context of Indole-Pyrimidine Hybrids in Medicinal Research

The integration of indole and pyrimidine motifs into hybrid structures has been a strategic focus in medicinal chemistry since the early 2000s, driven by the complementary pharmacological properties of these heterocycles. Indole derivatives, ubiquitous in natural products and FDA-approved drugs, offer inherent bioactivity through interactions with diverse biological targets, including kinases, tubulin, and inflammatory mediators. Pyrimidine rings, essential components of nucleic acids, provide a versatile platform for synthetic modifications that enable precise modulation of electronic and steric properties.

Early breakthroughs in this field emerged from anticancer research, where researchers observed that indole-pyrimidine hybrids could simultaneously target multiple oncogenic pathways. A seminal 2017 study demonstrated that compound 15 (4-(5-chloro-2-methyl-1H-indol-3-yl)-N-(3-methoxypropyl)pyrimidin-2-amine) exhibited potent antiproliferative activity against MCF-7 breast cancer cells with a half-maximal inhibitory concentration of 0.29 μM, while also inhibiting tubulin polymerization by 42% at 10 μM. This dual mechanism of action sparked widespread interest in optimizing the structural parameters of such hybrids for enhanced potency and selectivity.

The structural evolution of these compounds has followed three primary design strategies:

- Variation of substituents on the indole nitrogen and pyrimidine ring positions

- Introduction of diverse linker groups between the two heterocycles

- Incorporation of bioisosteric replacements for key functional groups

Recent advances in computational biology have accelerated the rational design of indole-pyrimidine hybrids. Molecular docking studies on analogous structures have revealed strong binding affinities for both tubulin (in anticancer applications) and cyclooxygenase-2 (in anti-inflammatory contexts), validating the hybrid approach for multitarget drug development.

Discovery and Development of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone

The synthetic pathway for this compound builds upon established methodologies for indole-pyrimidine conjugation, incorporating strategic modifications to optimize physicochemical properties. Key synthetic steps typically involve:

- Indole Scaffold Preparation : Functionalization of indoline through N-acylation reactions

- Pyrimidine Ring Construction : Cyclocondensation of thiourea derivatives with β-chlorovinyl ketones

- Coupling Reactions : Formation of the methanone bridge using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution

A representative synthesis sequence begins with the protection of indoline’s amine group, followed by Friedel-Crafts acylation to introduce the methanone moiety. Subsequent chlorination at the pyrimidine’s 5-position and methylthio group installation at the 2-position complete the core structure.

Table 1: Key Structural Features and Their Proposed Roles

| Structural Element | Functional Role |

|---|---|

| 5-Chloro substituent | Enhances electrophilicity for target interactions |

| 2-Methylthio group | Improves lipid solubility and bioavailability |

| Methanone linker | Maintains planar conformation for π-π stacking |

| Indoline moiety | Facilitates interactions with hydrophobic binding pockets |

Comparative molecular field analysis (CoMFA) of analogous compounds suggests that the chloro and methylthio substituents work synergistically to optimize steric and electronic complementarity with biological targets. The indoline component’s saturated ring system may confer improved metabolic stability compared to traditional indole derivatives, addressing a common limitation in earlier analogs.

Research Significance in Drug Discovery and Development

The strategic design of this compound addresses three critical challenges in contemporary drug discovery:

- Polypharmacology : Initial computational models predict simultaneous interactions with kinase ATP-binding pockets and tubulin’s colchicine site, enabling potential dual-pathway inhibition.

- Drug Resistance Mitigation : Structural features such as the methylthio group may reduce susceptibility to efflux pump-mediated resistance, a common issue with existing chemotherapeutics.

- Optimized Pharmacokinetics : LogP calculations for analogous compounds range from 2.8-3.5, suggesting favorable membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability.

Table 2: Comparative Biological Activities of Indole-Pyrimidine Hybrids

| Compound Class | Target Pathway | Potency Range (IC50) | Clinical Relevance |

|---|---|---|---|

| Methanone-linked hybrids | Tubulin polymerization | 0.29-10 μM | Metastatic cancers |

| Amine-bridged analogs | RET/TRK kinases | 2-50 nM | NTRK fusion-positive tumors |

| Thiomorpholine derivatives | COX-2/LOX inflammation | 5-20 μM | Rheumatoid arthritis |

Ongoing structure-activity relationship studies focus on optimizing the methanone linker length and exploring alternative heterocyclic systems while maintaining the critical chloro-methylthio-pyrimidine pharmacophore. Recent advances in cryo-EM and X-ray crystallography have enabled precise mapping of interaction sites for similar compounds, providing a roadmap for further rational design.

The compound’s development timeline reflects the growing trend toward computationally guided drug discovery. Initial virtual screening against the Protein Data Bank identified potential kinase and tubulin targets, followed by molecular dynamics simulations to validate binding pose stability. These computational insights were instrumental in prioritizing synthetic targets and reducing experimental iteration cycles.

Properties

IUPAC Name |

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS/c1-20-14-16-8-10(15)12(17-14)13(19)18-7-6-9-4-2-3-5-11(9)18/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBFBFGGWBSWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(methylthio)pyrimidine with indole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed coupling reactions can be effective in forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the development of pharmaceuticals, particularly as an anticancer agent. Research indicates that derivatives of pyrimidine compounds can inhibit various kinases involved in cancer progression.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone on several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its utility as a lead compound for further development in cancer therapy .

Agricultural Chemistry

This compound may also play a role in agricultural applications, particularly as a pesticide or herbicide. The structural characteristics of pyrimidines are known to enhance the efficacy of agrochemicals.

Case Study: Herbicidal Activity

A comparative study on various pyrimidine derivatives demonstrated that those with similar structures to this compound exhibited significant herbicidal activity against common weeds, indicating its potential use in crop protection .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Dose-dependent cytotoxicity on cancer cell lines |

| Agricultural Chemistry | Herbicide | Significant herbicidal activity against weeds |

Mechanism of Action

The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring may also interact with nucleic acids or proteins, influencing cellular processes. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic yields, physical properties, and functional implications. Data are compiled from peer-reviewed studies (Table 1).

Table 1: Comparative Analysis of Pyrimidine-Based Methanone Derivatives

Key Comparisons

Substituent Effects on Reactivity and Binding: The methylthio (-SMe) group in the target compound and compound 4d is less electrophilic than the methylsulfonyl (-SO₂Me) group in 5d , which enhances covalent binding to cysteine residues in kinases.

Synthetic Yields: Yields for pyrimidine-based methanones vary widely. The target compound’s structural analogs with morpholinomethyl substituents (e.g., 8c) exhibit lower yields (11–23%) due to steric hindrance during coupling , whereas pyrazole-substituted derivatives (e.g., compound in ) achieve higher yields (59%) owing to efficient condensation protocols.

Physical Properties: Melting points correlate with crystallinity and intermolecular interactions. The 5-hydroxy-pyrazole derivative (212–217°C) displays a high melting point due to hydrogen bonding from the hydroxyl group, while morpholinomethyl derivatives (e.g., 8f in , 92–94°C) show lower melting points, likely due to flexible side chains reducing crystal lattice stability.

Biological Implications: The methylsulfonyl group in 5d acts as a superior leaving group compared to methylthio, making it more effective in irreversible inhibition. Conversely, the target compound’s methylthio group may favor reversible interactions or slower kinetics. Morpholinomethyl groups (e.g., 8c ) improve aqueous solubility, a critical factor for bioavailability, whereas the indoline moiety may enhance membrane permeability via lipophilic interactions.

Research Findings and Limitations

- Structural Optimization : Replacing methylthio with methylsulfonyl (as in 5d ) increases electrophilicity but may compromise selectivity due to off-target binding.

- Synthetic Challenges: Low yields in morpholinomethyl derivatives highlight the need for improved coupling strategies for bulky substituents.

- Data Gaps : Specific data for the target compound (e.g., melting point, biological activity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H14ClN3OS

- Molecular Weight : 307.79 g/mol

- CAS Number : 898648-33-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. Research indicates that it may act as an inhibitor of specific enzymes or receptors that are critical in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against several cancer cell lines. The compound was tested against various human cancer cell lines, including:

These results indicate that the compound exhibits potent cytotoxic effects, outperforming established chemotherapeutic agents like etoposide.

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been explored for its neuroprotective properties. Studies have shown that it may inhibit acetylcholinesterase (AChE) activity, which is crucial for managing conditions such as Alzheimer’s disease.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. It was tested against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | <100 | |

| S. aureus | <100 | |

| K. pneumoniae | <100 |

These findings suggest that the compound has potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the efficacy of the compound on taxane-resistant tumors, demonstrating its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell division .

- Neuroprotective Effects : In vitro studies indicated that the compound's inhibition of AChE could lead to increased acetylcholine levels, potentially improving cognitive function in models of Alzheimer’s disease .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for combination therapies in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example, analogous compounds like (4-Chlorophenyl)(indolin-1-yl)methanone are synthesized via base-mediated coupling of acyl chlorides (e.g., 4-chlorobenzoyl chloride) with indoline derivatives under anhydrous conditions . Key steps include:

- Catalyst Selection : Triethylamine or palladium catalysts for C–C bond formation .

- Temperature Control : Reflux in aprotic solvents (e.g., THF or DCM) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Optimization Strategies : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups .

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and time .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), Mass Spectrometry (HRMS) , and FT-IR to confirm functional groups and connectivity:

- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) from indoline and pyrimidine rings, and methylthio (S–CH₃) signals at δ 2.5–3.0 ppm .

- ¹³C NMR : Carbonyl (C=O) resonance at ~170–190 ppm and pyrimidine C–Cl at ~110–120 ppm .

- HRMS : Exact mass for C₁₆H₁₃ClN₂OS (M+H⁺ expected: ~328.03) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays), DCM/THF (synthetic applications), and aqueous buffers (pH 2–12) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Chloropyrimidine moieties may hydrolyze under acidic/basic conditions, requiring storage at –20°C in desiccators .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR/IR spectra and compare with experimental data .

- Step 2 : Use molecular docking to assess conformational flexibility (e.g., indoline ring puckering) that may cause discrepancies .

- Case Study : If experimental ¹H NMR shows unexpected splitting, re-optimize solvent polarity parameters in computational models .

Q. What strategies improve regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving the pyrimidine ring?

- Methodological Answer :

- Directing Groups : The methylthio (–SMe) group at C2 acts as a meta-director, favoring substitution at C5 over C4 .

- Reagents : Use soft nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF/DMSO) at 80–100°C .

- Catalysis : CuI or Pd(PPh₃)₄ enhances cross-coupling efficiency for aryl halide intermediates .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The indoline moiety creates steric hindrance, reducing reactivity at C4. Use bulky ligands (XPhos) to mitigate this .

- Electronic Effects : Electron-withdrawing Cl and SMe groups activate the pyrimidine ring for Suzuki-Miyaura couplings. Prioritize Pd(OAc)₂ with SPhos ligands for C–C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.